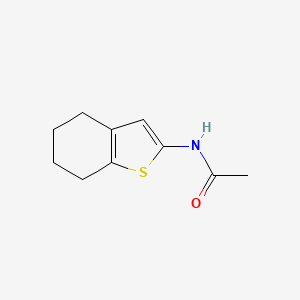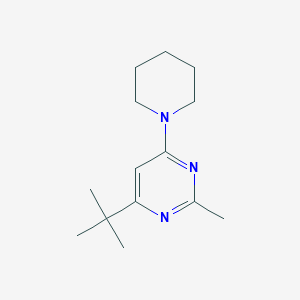![molecular formula C14H17NO3 B6496577 methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate CAS No. 2323033-59-4](/img/structure/B6496577.png)
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate (MPC) is an organic compound belonging to the class of pyrrolidines and is widely used in the pharmaceutical and chemical industry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and is used as a building block for the synthesis of drugs. MPC is a key intermediate in the synthesis of several drugs, including anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is used in a variety of scientific research applications. It has been used as a model compound to study the mechanism of action of various drugs, such as anti-anxiety agents, anti-depressants, anti-convulsants, anti-inflammatory agents, and anti-cancer agents. It has also been used to study the effects of various drugs on various biological systems, including the central nervous system, cardiovascular system, and endocrine system.
Wirkmechanismus
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is believed to act on the central nervous system by inhibiting the reuptake of certain neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition of reuptake leads to an increase in the availability of these neurotransmitters in the synaptic cleft, which in turn leads to an increase in the activity of these neurotransmitters.
Biochemical and Physiological Effects
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been shown to have a variety of effects on the cardiovascular system, including a decrease in blood pressure and an increase in heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate has several advantages and limitations for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It is also a stable compound and is not easily degraded by light or other environmental factors. However, it has limited solubility in water and is not very soluble in organic solvents.
Zukünftige Richtungen
Future research on methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate should focus on its potential applications in medicine. This includes exploring its potential use as an anti-anxiety, antidepressant, anticonvulsant, anti-inflammatory, and anti-cancer agent. Additionally, further research should be conducted to better understand its mechanism of action and its effects on the cardiovascular system. Other potential areas of research include the development of novel synthesis methods for methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate and the design of new derivatives with improved pharmacological properties.
Synthesemethoden
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is synthesized via a reaction between 1-methyl-5-oxopyrrolidine-3-carboxylic acid and 4-methylphenylmethyl alcohol. The reaction is carried out in an aqueous solution at a temperature of 60-90°C and a pressure of 1-2 atm. The reaction is catalyzed by an acid, such as sulfuric acid, and is completed in a few hours. The product is purified by recrystallization from acetonitrile.
Eigenschaften
IUPAC Name |
methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-3-5-11(6-4-10)8-15-9-12(7-13(15)16)14(17)18-2/h3-6,12H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXINGXMRKNXCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3-[(4-butoxyphenyl)amino]prop-2-enenitrile](/img/structure/B6496494.png)
![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile](/img/structure/B6496507.png)
![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6496517.png)

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)